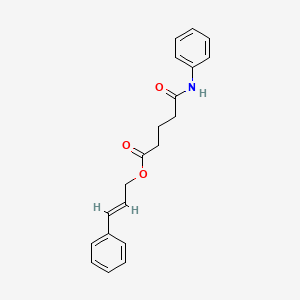![molecular formula C24H20BrNO4 B15021280 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021280.png)
1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure with a benzyl group, a bromine atom, a hydroxy group, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Hydroxylation: The brominated indole is hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.
Addition of the benzyl group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the methoxyphenyl group: The final step involves the addition of the methoxyphenyl group through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including :
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications :
Medicinal chemistry: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities. It has shown promising results in inhibiting the growth of cancer cells and viruses in vitro.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biological studies: Researchers use the compound to study the structure-activity relationships of indole derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:
Binding to receptors: The indole core can bind to various receptors, such as serotonin receptors, and modulate their activity.
Inhibiting enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases, leading to altered cellular functions.
Inducing apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives that share similar structural features :
1-Benzyl-5-bromoindolin-2-one: This compound lacks the hydroxy and methoxyphenyl groups, making it less complex but still biologically active.
1-Benzyl-3-hydroxyindolin-2-one: This compound lacks the bromine and methoxyphenyl groups, which may affect its biological activity and chemical reactivity.
5-Bromo-3-hydroxyindolin-2-one: This compound lacks the benzyl and methoxyphenyl groups, making it a simpler analog with potentially different biological properties.
The uniqueness of this compound lies in its combination of functional groups, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C24H20BrNO4 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20BrNO4/c1-30-19-9-5-8-17(12-19)22(27)14-24(29)20-13-18(25)10-11-21(20)26(23(24)28)15-16-6-3-2-4-7-16/h2-13,29H,14-15H2,1H3 |
InChI-Schlüssel |
UYCMXURVRLHQSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15021257.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15021264.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15021272.png)

![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15021281.png)
![N-(3-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021288.png)
